molecular formula C15H22N4O6S2 B4328784 1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE

1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE

Cat. No.: B4328784
M. Wt: 418.5 g/mol
InChI Key: UWLAVLOZLRLALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE typically involves the reaction of 1-(3-nitrophenyl)sulfonyl chloride with 4-(piperidin-1-ylsulfonyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.

    Cyclization: Bases like sodium hydride, solvents like tetrahydrofuran.

Major Products

    Reduction: 1-[(3-aminophenyl)sulfonyl]-4-(piperidin-1-ylsulfonyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Cyclization: Complex piperazine ring structures.

Scientific Research Applications

1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-nitrophenyl)sulfonyl]-4-(piperidin-1-ylsulfonyl)piperazine
  • 1-[(3-nitrophenyl)sulfonyl]-4-(morpholin-1-ylsulfonyl)piperazine
  • 1-[(3-nitrophenyl)sulfonyl]-4-(piperazin-1-ylsulfonyl)piperazine

Uniqueness

1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O6S2/c20-19(21)14-5-4-6-15(13-14)26(22,23)16-9-11-18(12-10-16)27(24,25)17-7-2-1-3-8-17/h4-6,13H,1-3,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLAVLOZLRLALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(3-NITROBENZENESULFONYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.